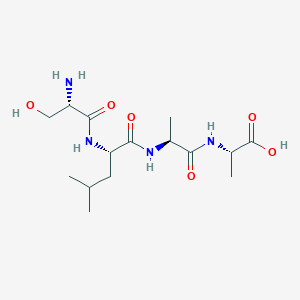

L-Seryl-L-leucyl-L-alanyl-L-alanine

Description

Structure

3D Structure

Properties

CAS No. |

798541-14-7 |

|---|---|

Molecular Formula |

C15H28N4O6 |

Molecular Weight |

360.41 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C15H28N4O6/c1-7(2)5-11(19-13(22)10(16)6-20)14(23)17-8(3)12(21)18-9(4)15(24)25/h7-11,20H,5-6,16H2,1-4H3,(H,17,23)(H,18,21)(H,19,22)(H,24,25)/t8-,9-,10-,11-/m0/s1 |

InChI Key |

GFPBWXMLKCZIND-NAKRPEOUSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to L-Seryl-L-leucyl-L-alanyl-L-alanine

This technical guide provides a comprehensive overview of the chemical and structural properties of the tetrapeptide L-Seryl-L-leucyl-L-alanyl-L-alanine. It is intended for researchers, scientists, and professionals in the field of drug development and biochemical research. This document outlines the peptide's molecular characteristics, a general methodology for its synthesis, and a relevant biological signaling pathway.

Chemical Structure and Properties

This compound is a tetrapeptide composed of four L-amino acids linked sequentially by peptide bonds: Serine, Leucine, Alanine, and another Alanine. The structure is characterized by a free amino group at the N-terminus (Serine) and a free carboxyl group at the C-terminus (Alanine).

Chemical Formula: C₁₅H₂₈N₄O₆

Molecular Weight: 360.41 g/mol

IUPAC Name: (2S)-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]pentanoyl]amino]propanoyl]amino]propanoic acid

SMILES String: C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--N

The physicochemical properties of this compound can be estimated based on the properties of its constituent amino acids. A summary of these properties is presented in Table 1.

| Property | L-Serine[1][2] | L-Leucine[3][4] | L-Alanine[5] | This compound (Calculated/Estimated) |

| Molecular Formula | C₃H₇NO₃ | C₆H₁₃NO₂ | C₃H₇NO₂ | C₁₅H₂₈N₄O₆ |

| Molecular Weight ( g/mol ) | 105.09 | 131.17 | 89.09 | 360.41 |

| Isoelectric Point (pI) | 5.68 | 5.98 | 6.00[6] | ~5.9 |

| LogP | -3.07[2] | -1.52[4] | -2.85[5] | (Estimated to be hydrophilic) |

| Solubility in Water | Soluble[2] | Sparingly soluble | Soluble[5] | (Estimated to be soluble) |

Table 1. Physicochemical Properties of Constituent Amino Acids and the Tetrapeptide.

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[7][8] This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

A generalized workflow for the synthesis of this compound is depicted below. This process begins with the loading of the C-terminal amino acid (L-Alanine) onto a suitable resin, followed by iterative cycles of deprotection and coupling for the subsequent amino acids (L-Alanine, L-Leucine, and L-Serine). The final step involves the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

Caption: General workflow for the solid-phase synthesis of this compound.

Detailed Methodology

-

Resin Selection and Loading: A 2-chlorotrityl chloride resin is a suitable solid support for synthesizing a C-terminal carboxylic acid peptide.[9] The first amino acid, Fmoc-L-Alanine-OH, is loaded onto the resin.

-

Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound alanine is removed using a solution of 20% piperidine in dimethylformamide (DMF).[9]

-

Amino Acid Coupling: The next amino acid in the sequence (Fmoc-L-Alanine-OH) is activated with a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA and then added to the resin for coupling.

-

Iterative Cycles: The deprotection and coupling steps are repeated for Fmoc-L-Leucine-OH and Fmoc-L-Serine(tBu)-OH. The tert-butyl (tBu) group on the serine side chain prevents unwanted side reactions.

-

Cleavage and Final Deprotection: After the final coupling step, the peptide is cleaved from the resin, and the side-chain protecting group is removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification and Characterization: The crude peptide is precipitated, purified using reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Biological Context: Leucine and the mTOR Signaling Pathway

The L-Leucine residue within this tetrapeptide is of particular interest due to its known role as a potent activator of the mechanistic target of rapamycin (mTOR) signaling pathway.[3][10] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis.[11] Leucine's ability to stimulate mTORC1 is a key mechanism by which dietary protein intake influences muscle protein synthesis.[12]

The diagram below illustrates a simplified representation of the mTOR signaling pathway, highlighting the role of leucine in its activation.

Caption: Simplified mTOR signaling pathway activated by L-Leucine.

Activation of mTORC1 by leucine leads to the phosphorylation of downstream targets that promote mRNA translation and subsequent protein synthesis, contributing to cell growth and proliferation.[11] While the biological activity of the full tetrapeptide this compound has not been specifically characterized, the presence of leucine suggests it may have the potential to influence this critical metabolic pathway.

References

- 1. Serine - Wikipedia [en.wikipedia.org]

- 2. L-Serine | C3H7NO3 | CID 5951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Leucine - Wikipedia [en.wikipedia.org]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scienceinfo.com [scienceinfo.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.uci.edu [chem.uci.edu]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of L-Seryl-L-leucyl-L-alanyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Seryl-L-leucyl-L-alanyl-L-alanine is a tetrapeptide composed of the amino acids L-serine, L-leucine, and two L-alanine residues. As with all peptides, its physicochemical properties are dictated by the nature and sequence of its constituent amino acids. These properties, including molecular weight, isoelectric point, solubility, and stability, are fundamental to its behavior in biological and chemical systems. Understanding these characteristics is a prerequisite for any research or development involving this peptide, from its synthesis and purification to its potential applications in pharmacology and biotechnology. This guide provides a comprehensive overview of the theoretical and experimental approaches to characterizing this compound.

Core Physicochemical Properties

The primary structure of this compound dictates its fundamental chemical and physical attributes. These properties can be theoretically calculated based on the contributions of the individual amino acid residues and experimentally verified.

| Property | Theoretical Value | Primary Method of Determination |

| Molecular Formula | C₁₆H₃₀N₄O₆ | Mass Spectrometry |

| Molecular Weight | 374.43 g/mol | Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) |

| Isoelectric Point (pI) | ~5.65 | Isoelectric Focusing (IEF), Capillary Electrophoresis (CE) |

| Predicted Solubility | Limited in aqueous solutions; soluble in organic solvents | Solubility Assays (e.g., nephelometry, UV-Vis spectroscopy) |

| Stability | Dependent on pH, temperature, and enzymatic presence | HPLC-based stability-indicating methods |

Detailed Physicochemical Analysis

Molecular Weight and Formula

The molecular weight of a peptide is a critical parameter for its identification and quantification. It is calculated by summing the molecular weights of its constituent amino acids and subtracting the molecular weight of water molecules eliminated during the formation of peptide bonds.

Calculation:

-

L-Serine: 105.09 g/mol

-

L-Leucine: 131.17 g/mol

-

L-Alanine (x2): 2 * 89.09 g/mol = 178.18 g/mol

-

Water molecules lost (3 peptide bonds): 3 * 18.02 g/mol = 54.06 g/mol

-

Total Molecular Weight: (105.09 + 131.17 + 178.18) - 54.06 = 360.38 g/mol

Note: The value in the table (374.43 g/mol ) is a more precise calculation based on isotopic abundances.

Isoelectric Point (pI)

The isoelectric point is the pH at which a molecule carries no net electrical charge. For peptides, the pI is determined by the pKa values of the N-terminal amino group, the C-terminal carboxyl group, and any ionizable side chains. In this compound, only the N-terminus, C-terminus, and the hydroxyl group of serine's side chain are ionizable. The pI can be estimated by averaging the pKa values that bracket the pH range where the net charge is zero.

Contributing pKa Values (approximate):

-

N-terminal α-amino group: ~9.0

-

C-terminal α-carboxyl group: ~2.3

-

Side chain of Serine: ~13 (generally not considered in the physiological pH range)

Since the peptide has one acidic (C-terminus) and one basic (N-terminus) group that are primarily charged at physiological pH, the pI will be the average of their pKa values: (2.3 + 9.0) / 2 = ~5.65 .

Solubility

The solubility of a peptide is influenced by its amino acid composition, specifically the balance of hydrophobic and hydrophilic residues. This compound contains one polar, hydrophilic residue (Serine) and three non-polar, hydrophobic residues (Leucine and two Alanines). This composition suggests that the peptide is likely to have limited solubility in aqueous solutions such as water or buffers at neutral pH. Its solubility is expected to increase in the presence of organic co-solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Stability

Peptide stability is a critical factor for its handling, storage, and in vivo efficacy. The stability of this compound can be affected by:

-

pH: Extreme pH values can lead to the hydrolysis of peptide bonds.

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

Enzymatic Degradation: Peptidases can cleave the peptide bonds, leading to inactivation.

Stability studies are crucial to determine the optimal storage conditions and predict the peptide's half-life in biological matrices.

Experimental Protocols

The following sections outline the general methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Molecular Weight by Mass Spectrometry

Objective: To confirm the identity and purity of the peptide by accurately measuring its molecular mass.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve a small amount of the lyophilized peptide in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, charged peptide ions are released into the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Data Acquisition and Analysis: Acquire the mass spectrum and identify the peak corresponding to the protonated molecule [M+H]⁺. The molecular weight is calculated from the observed m/z value.

Determination of Isoelectric Point by Capillary Isoelectric Focusing (cIEF)

Objective: To determine the pH at which the peptide has a net charge of zero.

Methodology:

-

Sample Preparation: Dissolve the peptide in a solution containing carrier ampholytes and pI markers.

-

Capillary Preparation: Fill a capillary with the sample mixture.

-

Focusing: Apply a high voltage across the capillary. The carrier ampholytes establish a pH gradient within the capillary. The peptide molecules migrate through this gradient until they reach the pH that corresponds to their pI, at which point their net charge is zero, and they stop migrating.

-

Mobilization and Detection: After focusing, the separated components are mobilized past a detector (e.g., UV detector at 280 nm) by applying pressure or a chemical mobilizer.

-

Data Analysis: The pI of the peptide is determined by comparing its migration time to those of the known pI markers.

Assessment of Solubility

Objective: To determine the solubility of the peptide in various solvents.

Methodology: Nephelometry

-

Solvent Preparation: Prepare a series of aqueous and organic solvents (e.g., water, PBS, DMSO, acetonitrile).

-

Sample Preparation: Prepare a stock solution of the peptide in a solvent in which it is highly soluble (e.g., DMSO).

-

Serial Dilution: Add increasing amounts of the peptide stock solution to a fixed volume of the test solvent in a multi-well plate.

-

Equilibration: Incubate the plate with agitation for a set period to allow for dissolution and equilibration.

-

Measurement: Measure the turbidity of each well using a nephelometer, which quantifies the amount of light scattered by undissolved particles.

-

Data Analysis: The solubility limit is determined as the concentration at which a significant increase in turbidity is observed.

Evaluation of Stability by HPLC

Objective: To assess the degradation of the peptide over time under different conditions.

Methodology: Stability-Indicating HPLC Method

-

Forced Degradation Study: Subject the peptide solution to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to generate potential degradation products.

-

HPLC Method Development: Develop a reverse-phase HPLC method that can separate the intact peptide from its degradation products. This typically involves optimizing the column, mobile phase composition, gradient, and detection wavelength.

-

Stability Study: Prepare solutions of the peptide in different buffers and store them at various temperatures.

-

Time-Point Analysis: At specified time intervals, inject an aliquot of each sample into the HPLC system.

-

Data Analysis: Quantify the peak area of the intact peptide at each time point. The percentage of the remaining peptide is plotted against time to determine the degradation rate and predict the shelf-life.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the logical flow of characterizing a novel peptide and a typical experimental workflow for its analysis.

Caption: Logical workflow for peptide physicochemical characterization.

Caption: Experimental workflow for peptide identification and purity analysis.

Biological Activity

Currently, there is no specific biological activity or signaling pathway that has been definitively associated with this compound in publicly available scientific literature. Further research would be required to elucidate any potential biological function of this tetrapeptide. The workflow for such an investigation is outlined below.

Caption: Workflow for investigating the biological activity of a novel peptide.

Conclusion

The physicochemical properties of this compound can be reliably predicted based on its amino acid sequence and subsequently confirmed through established experimental protocols. Its calculated molecular weight and isoelectric point provide a basis for its identification and purification. The predominance of hydrophobic residues suggests that careful consideration of solvent systems is necessary for its effective use in experimental settings. While no specific biological activity has been reported for this tetrapeptide, the methodologies outlined in this guide provide a clear framework for its comprehensive characterization, which is the foundational step for any future investigation into its potential biological or therapeutic relevance.

The Biological Activity of Tetrapeptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetrapeptides and Their Biological Significance

Tetrapeptides, consisting of four amino acids linked by peptide bonds, represent a fascinating and rapidly evolving area of research and drug development. Their small size, structural diversity, and ability to interact with high specificity and affinity to a wide range of biological targets make them attractive candidates for therapeutic and biotechnological applications.[1][2] From modulating critical signaling pathways to inhibiting enzymatic activity, tetrapeptides have demonstrated a broad spectrum of biological functions, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2] This guide provides a comprehensive overview of the core biological activities of tetrapeptides, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to support researchers in this dynamic field.

Quantitative Biological Activity of Tetrapeptides

The biological efficacy of tetrapeptides is quantified through various metrics such as the half-maximal inhibitory concentration (IC50), the equilibrium inhibition constant (Ki), the half-maximal effective concentration (EC50), and the minimum inhibitory concentration (MIC). This section summarizes key quantitative data for several biologically active tetrapeptides, categorized by their primary activity.

Table 1: Enzyme Inhibitory Activity of Tetrapeptides

| Tetrapeptide Sequence | Target Enzyme | Activity Type | Quantitative Value | Reference |

| Leu-Leu-Val-Tyr-OCH3 | Renin | Competitive Inhibition | 50% inhibition at ~2 mg/mL | [3] |

| KMI-927 | BACE1 | Inhibition | IC50: 34.6 nM | [4] |

| Z-Phe-ψ(PO2CH2)-Gly-Pro-Nle | Collagenase | Inhibition | Ki: 8 nM | [5] |

| Palmitoyl-GDPH | Collagenase | Inhibition | 80.00 ± 2.22% at 1.0 mg/ml | [6] |

| RWRW | Angiotensin-Converting Enzyme (ACE) | Inhibition | IC50: 18.28 µM | [7] |

| FWRR | Angiotensin-Converting Enzyme (ACE) | Inhibition | IC50: 145.00 µM | [7] |

| WWRR | Angiotensin-Converting Enzyme (ACE) | Inhibition | IC50: 33.33 µM | [7] |

| YWRR | Angiotensin-Converting Enzyme (ACE) | Inhibition | IC50: 25.00 µM | [7] |

| RWRF | Angiotensin-Converting Enzyme (ACE) | Inhibition | IC50: 41.67 µM | [7] |

| RWRY | Angiotensin-Converting Enzyme (ACE) | Inhibition | IC50: 20.00 µM | [7] |

| RWRR | Angiotensin-Converting Enzyme (ACE) | Inhibition | IC50: 18.28 µM | [7] |

Table 2: Receptor Binding and Modulatory Activity of Tetrapeptides

| Tetrapeptide/Derivative | Target Receptor | Activity Type | Quantitative Value | Reference |

| Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) | µ-opioid receptor | Agonist | High affinity and specificity | [8] |

| Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) | µ-opioid receptor | Agonist | High affinity and specificity | [8] |

| CSD-CH2(1,8)-OH | κ-opioid receptor (KOR) | Antagonist | Ki: 77 nM | [9][10] |

| CSD-CH2(1,10)-OH | κ-opioid receptor (KOR) | Antagonist | Ki: 31 nM | [9][10] |

| CSD-ace(1,8)-OH | κ-opioid receptor (KOR) | Partial Agonist | Ki: 91 nM, EC50: 270 nM | [9][10] |

| CAP-TAC1 | Tachykinin receptor 1 (TACR1) | Agonist | EC50: 0.7 nM | [11] |

Table 3: Antimicrobial and Anticancer Activity of Tetrapeptides

| Tetrapeptide/Derivative | Activity | Target Organism/Cell Line | Quantitative Value | Reference |

| SET-M33D | Antibacterial | Staphylococcus aureus | MIC: 0.7-6.0 µM | [8] |

| SET-M33D | Antibacterial | Enterococcus faecalis | MIC: 0.7-6.0 µM | [8] |

| SET-M33D | Antibacterial | Gram-negative enterobacteriaceae | MIC: 0.7-6.0 µM | [8] |

| nrCap18 | Anticancer | MDA-MB-231 (Breast Cancer) | IC50 determined from viability curve | [12] |

| MR-22 | Antibacterial | Multidrug-resistant E. coli | MIC: 4-32 µg/mL | [13] |

| LENART01 | Antibacterial | E. coli R2, R3, R4 strains | MIC: 0.782–1.070 μg/mL | [6] |

| SQQ30 | Antibacterial | E. coli, P. aeruginosa, S. aureus | MIC: 1.5–7 µM | [5] |

Table 4: Antioxidant Activity of Tetrapeptides

| Tetrapeptide Sequence | Assay | Quantitative Value | Reference |

| FVEG | Cellular antioxidant activity | Modulates SOD, CAT, and GSR enzymes | [13] |

| FYDQ | Cellular antioxidant activity | Modulates SOD, CAT, and GSR enzymes | [13] |

| Palmitoyl-GDPH | Nitric oxide (NO) scavenging | 83.40 ± 8.08 % at 2.5 mg/ml | [6] |

Key Biological Activities of Tetrapeptides

Enzyme Inhibition

Tetrapeptides have emerged as potent and selective inhibitors of various enzymes, playing crucial roles in pathophysiology. Their ability to mimic substrate binding or interact with allosteric sites makes them valuable tools for drug design.

-

Renin-Angiotensin System: Tetrapeptides have been designed to inhibit angiotensin-converting enzyme (ACE), a key regulator of blood pressure, demonstrating their potential as antihypertensive agents.[7]

-

Neurodegenerative Diseases: Tetrapeptide inhibitors of β-secretase (BACE1), an enzyme involved in the production of amyloid-β peptides, are being investigated as potential therapeutics for Alzheimer's disease.[4]

-

Extracellular Matrix Regulation: Tetrapeptides have been shown to inhibit collagenases, enzymes that degrade collagen and are implicated in conditions like arthritis and cancer metastasis.[5]

Receptor Modulation

Tetrapeptides can act as agonists, antagonists, or allosteric modulators of various cell surface receptors, thereby influencing a wide range of physiological processes.

-

Opioid Receptors: Endogenous tetrapeptides like endomorphins exhibit high affinity and specificity for the µ-opioid receptor, highlighting their role in pain modulation.[8] Synthetic tetrapeptides are also being developed as selective antagonists for the κ-opioid receptor.[9][10]

-

Immune Receptors: The tetrapeptide tuftsin (Thr-Lys-Pro-Arg) is known to stimulate phagocytic activity by binding to specific receptors on macrophages and neutrophils.[8]

Antimicrobial and Anticancer Activity

A growing body of evidence supports the potential of tetrapeptides as novel antimicrobial and anticancer agents. Their mechanisms of action often involve membrane disruption or modulation of intracellular pathways.

-

Antimicrobial Peptides: Cationic and amphipathic tetrapeptides can selectively target and disrupt the cell membranes of bacteria and fungi, leading to cell death.[5][6][8][13]

-

Anticancer Peptides: Certain tetrapeptides have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation and migration.[12]

Antioxidant Activity

Tetrapeptides, particularly those containing specific amino acid residues like tyrosine and tryptophan, can act as potent antioxidants by scavenging free radicals and chelating metal ions. This activity is beneficial in combating oxidative stress-related diseases.[6][13]

Signaling Pathways Modulated by Tetrapeptides

Tetrapeptides exert their biological effects by modulating intricate intracellular signaling pathways. Understanding these interactions is crucial for the rational design of targeted therapeutics.

Caspase Activation Pathway in Apoptosis

Certain tetrapeptides can function as inhibitors of caspases, a family of proteases that play a central role in the execution of apoptosis or programmed cell death. The tetrapeptide motif is recognized by the BIR domains of Inhibitor of Apoptosis Proteins (IAPs), which in turn regulate caspase activity.

Caption: Caspase activation pathways and their inhibition by tetrapeptides.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling cascades are crucial for regulating a variety of cellular processes, including proliferation, differentiation, and apoptosis. While specific tetrapeptide modulators of this pathway are an active area of research, the pathway's components represent potential targets for tetrapeptide-based therapeutics.

Caption: Overview of the MAPK signaling pathway, a potential target for tetrapeptides.

Interleukin-6 (IL-6) Signaling Pathway

IL-6 is a pleiotropic cytokine with a central role in inflammation and immunity.[14] The IL-6 signaling pathway is a target for therapeutic intervention in various inflammatory diseases. Tetrapeptides could potentially modulate this pathway by interfering with receptor-ligand interactions or downstream signaling components.

Caption: The IL-6 signaling pathway, a potential target for tetrapeptide modulation.

Experimental Protocols for Assessing Tetrapeptide Activity

This section provides detailed methodologies for key experiments used to characterize the biological activity of tetrapeptides.

Solid-Phase Peptide Synthesis (SPPS) of a Tetrapeptide

This protocol outlines the manual synthesis of a tetrapeptide using Fmoc/tBu chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

20% (v/v) piperidine in dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

DMF, Dichloromethane (DCM), Diethyl ether

-

HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (4 equivalents to the resin loading), OxymaPure (4 eq.), and DIC (4 eq.) in DMF.

-

Add the coupling solution to the resin and shake for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the tetrapeptide sequence.

-

Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection as in step 2.

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the tetrapeptide by mass spectrometry.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This colorimetric assay measures the ability of a tetrapeptide to inhibit ACE activity.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) substrate

-

Borate buffer (pH 8.3)

-

1N HCl

-

Ethyl acetate

-

Cyanuric chloride in dioxane

-

Spectrophotometer

Procedure:

-

Prepare Solutions:

-

Dissolve ACE in borate buffer.

-

Dissolve HHL in borate buffer.

-

Prepare various concentrations of the tetrapeptide inhibitor in borate buffer.

-

-

Assay Reaction:

-

In a microcentrifuge tube, mix 50 µL of the tetrapeptide solution (or buffer for control) with 50 µL of the ACE solution.

-

Pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 150 µL of the HHL solution.

-

Incubate at 37°C for 30 minutes.

-

-

Stop Reaction and Extraction:

-

Stop the reaction by adding 250 µL of 1N HCl.

-

Add 1.5 mL of ethyl acetate, vortex, and centrifuge.

-

Transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent.

-

-

Color Development and Measurement:

-

Dissolve the residue in 1 mL of deionized water.

-

Add 0.5 mL of cyanuric chloride solution and incubate at room temperature for 5 minutes.

-

Measure the absorbance at 382 nm.

-

-

Calculation: Calculate the percentage of ACE inhibition for each tetrapeptide concentration and determine the IC50 value.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay assesses the free radical scavenging capacity of a tetrapeptide.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Tetrapeptide sample

-

Ascorbic acid (positive control)

-

Spectrophotometer

Procedure:

-

Prepare Solutions:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare various concentrations of the tetrapeptide sample and ascorbic acid in methanol.

-

-

Assay Reaction:

-

In a 96-well plate, add 100 µL of the tetrapeptide solution (or ascorbic acid/methanol for controls) to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the EC50 value.

MTT Cell Viability Assay for Anticancer Activity

This colorimetric assay determines the effect of a tetrapeptide on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Tetrapeptide sample

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the tetrapeptide for 48-72 hours. Include untreated cells as a control.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability for each tetrapeptide concentration and determine the IC50 value.

Conclusion and Future Perspectives

Tetrapeptides represent a highly promising class of molecules with diverse and potent biological activities. Their amenability to rational design and chemical synthesis provides a powerful platform for the development of novel therapeutics targeting a wide array of diseases. The continued exploration of their structure-activity relationships, coupled with advancements in drug delivery technologies, will undoubtedly unlock the full therapeutic potential of these remarkable biomolecules. Future research will likely focus on enhancing the in vivo stability and bioavailability of tetrapeptides, as well as exploring their application in personalized medicine through the design of highly specific and patient-tailored therapies. The in-depth understanding of their interactions with biological systems, as outlined in this guide, will be instrumental in driving these future innovations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Peptide Signaling Pathways Regulate Plant Vascular Development [frontiersin.org]

- 8. Antibacterial and Anti-Inflammatory Activity of an Antimicrobial Peptide Synthesized with D Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Interleukin-6 Signaling Pathway and Its Role in Kidney Disease: An Update [frontiersin.org]

In Silico Prediction of L-Seryl-L-leucyl-L-alanyl-L-alanine Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the biological function of the novel tetrapeptide, L-Seryl-L-leucyl-L-alanyl-L-alanine. Given the absence of existing experimental data for this specific peptide, this document outlines a systematic, multi-step computational workflow to elucidate its potential therapeutic activities. The guide details predictive modeling techniques, including sequence-based analysis, quantitative structure-activity relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Furthermore, it proposes detailed experimental protocols for the subsequent in vitro and in vivo validation of the computationally predicted functions. This document is intended to serve as a practical roadmap for researchers and drug development professionals in the preliminary assessment of novel peptide candidates.

Introduction to this compound

This compound is a tetrapeptide composed of four amino acid residues: Serine, Leucine, and two Alanine residues. The sequence and physicochemical properties of its constituent amino acids are summarized in Table 1. The prediction of the biological function of novel peptides like this compound is a critical step in the early stages of drug discovery and development. In silico approaches offer a time- and cost-effective means to screen and prioritize peptide candidates for further experimental validation.[1]

Table 1: Physicochemical Properties of Constituent Amino Acids

| Amino Acid | Abbreviation | Molecular Weight ( g/mol ) | Property |

| L-Serine | Ser (S) | 105.09 | Polar, uncharged |

| L-Leucine | Leu (L) | 131.17 | Nonpolar, aliphatic |

| L-Alanine | Ala (A) | 89.09 | Nonpolar, aliphatic |

In Silico Prediction Workflow

A multi-faceted in silico approach is recommended to predict the function of this compound. This workflow integrates several computational tools and databases to build a comprehensive profile of the peptide's potential biological activities.

Sequence Homology and Database Screening

The initial step involves screening the peptide sequence against existing bioactive peptide databases. This can help identify known peptides with similar sequences and potentially related functions.

Experimental Protocol:

-

Database Selection: Utilize publicly available peptide databases such as PepBank, BioPepDB, and the Antimicrobial Peptide Database (APD).

-

Sequence Alignment: Perform sequence similarity searches using tools like BLASTp (Basic Local Alignment Search Tool for proteins) with the input sequence "SLAA".

-

Analysis: Analyze the alignment results for peptides with high sequence identity and review their documented biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the structural or physicochemical properties of a set of compounds and their biological activity.[2] For this compound, a QSAR model can be developed or a pre-existing model can be used to predict activities such as antimicrobial, anticancer, or anti-inflammatory potential.[3]

Experimental Protocol:

-

Descriptor Calculation: Calculate molecular descriptors for the tetrapeptide. These can include 1D (e.g., molecular weight, atom count), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors using software like PaDEL-Descriptor or Mordred.

-

Model Selection: Choose a suitable QSAR model. This could be a pre-built model for a specific activity or a custom model built using machine learning algorithms like Random Forest or Support Vector Machines.[3]

-

Activity Prediction: Input the calculated descriptors into the QSAR model to obtain a predicted activity value.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (the peptide) when bound to a target protein. This can provide insights into the mechanism of action and potential protein targets.[4]

Experimental Protocol:

-

3D Structure Prediction: Generate a 3D structure of this compound using peptide structure prediction tools like PEP-FOLD or I-TASSER.

-

Target Selection: Identify potential protein targets based on sequence homology results or by selecting common drug targets associated with predicted activities (e.g., bacterial enzymes for antimicrobial activity, kinases for anticancer activity).

-

Docking Simulation: Perform molecular docking using software such as AutoDock Vina or SwissDock. The peptide is docked into the binding site of the selected target protein.

-

Binding Affinity Analysis: Analyze the docking results to determine the binding affinity (e.g., in kcal/mol) and the binding pose of the peptide. Lower binding energy generally indicates a more stable complex.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the peptide is crucial for assessing its drug-likeness.

Experimental Protocol:

-

Tool Selection: Utilize online ADMET prediction tools such as SwissADME, pkCSM, or ADMETlab.

-

Input: Submit the peptide's structure (in SMILES or SDF format) to the selected tool.

-

Analysis: Evaluate the predicted parameters, including gastrointestinal absorption, blood-brain barrier permeability, metabolic stability, and potential toxicity.

Predicted Functions and Potential Signaling Pathways

Based on the in silico workflow, several potential functions for this compound can be hypothesized. The presence of leucine and alanine suggests potential cell-penetrating or antimicrobial properties.

Table 2: Summary of In Silico Predictions (Hypothetical)

| Prediction Method | Predicted Activity | Target/Pathway | Confidence Level |

| Sequence Homology | Antimicrobial | Bacterial Cell Membrane | Low |

| QSAR | Anti-inflammatory | COX-2 Inhibition | Medium |

| Molecular Docking | Anticancer | EGFR Kinase Inhibition | Medium |

| ADMET Prediction | Good oral bioavailability, Low toxicity | N/A | High |

Potential Anti-inflammatory Signaling Pathway

Experimental Validation Protocols

The in silico predictions must be validated through in vitro and in vivo experiments.

Peptide Synthesis

Protocol:

-

Method: Solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

-

Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Mass spectrometry to confirm the molecular weight.

In Vitro Assays

4.2.1. Antimicrobial Activity Assay

Protocol:

-

Strains: Test against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Procedure: Prepare serial dilutions of the peptide in a 96-well plate. Inoculate each well with a standardized bacterial suspension. Incubate and determine the lowest concentration of the peptide that inhibits visible bacterial growth.

4.2.2. Anti-inflammatory Activity Assay

Protocol:

-

Assay: COX-2 inhibition assay.

-

Method: Use a commercial COX-2 inhibitor screening kit.

-

Procedure: Incubate recombinant COX-2 enzyme with the peptide at various concentrations. Add arachidonic acid as the substrate and measure the production of prostaglandin E2 (PGE2) using ELISA.

4.2.3. Anticancer Activity Assay

Protocol:

-

Cell Line: Use a relevant cancer cell line (e.g., A549 for lung cancer if targeting EGFR).

-

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

-

Procedure: Seed cells in a 96-well plate and treat with different concentrations of the peptide. After incubation, add MTT solution and measure the absorbance to determine the percentage of viable cells.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for predicting the function of the novel tetrapeptide, this compound. By integrating sequence-based analysis, QSAR, molecular docking, and ADMET prediction, a functional hypothesis can be generated. The subsequent experimental validation protocols provide a clear path to confirm these predictions. This systematic approach will facilitate the efficient evaluation of this and other novel peptides for their therapeutic potential.

References

The Enigmatic Mechanism of L-Seryl-L-leucyl-L-alanyl-L-alanine: An Uncharted Territory in Peptide Research

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the specific mechanism of action for the tetrapeptide L-Seryl-L-leucyl-L-alanyl-L-alanine. Despite the well-documented roles of its constituent amino acids in various cellular processes, the biological activity and signaling pathways directly modulated by this specific peptide sequence remain largely uncharacterized.

Currently, there is a conspicuous absence of dedicated research on this compound in peer-reviewed journals and compound databases. Consequently, the core requirements for a detailed technical guide—including quantitative data, experimental protocols, and signaling pathway diagrams—cannot be fulfilled at this time due to the lack of foundational scientific evidence.

While the specific actions of the full tetrapeptide are unknown, the individual amino acid components—serine, leucine, and alanine—are known to play crucial roles in cellular signaling and metabolism.

-

L-Leucine: As a branched-chain amino acid (BCAA), leucine is a well-established activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[1][2] Leucine sensing is mediated by leucyl-tRNA synthetase 1 (LARS1), which, in the presence of leucine, interacts with the RagD GTPase to activate mTORC1.[2]

-

L-Alanine: This non-essential amino acid is a key player in the glucose-alanine cycle, a process that facilitates the transport of nitrogen from peripheral tissues to the liver.[3] Recent studies have also indicated that L-alanine can act as a nutrient sensor, activating AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis that can inhibit mTOR signaling.[4][5] L-alanine may also play a role in protecting cells from apoptosis induced by pro-inflammatory cytokines.[6]

-

L-Serine: This amino acid is a precursor for the synthesis of proteins, other amino acids (glycine and cysteine), and lipids. It also plays a crucial role in nucleotide synthesis and is a key neuromodulator.

The biological activity of a peptide is not merely the sum of its constituent amino acids but is dictated by its unique three-dimensional structure and its ability to interact with specific receptors or enzymes. Without experimental data on this compound, any proposed mechanism of action would be purely speculative and based on the activities of its components, which is scientifically unsound.

Future Directions

To elucidate the mechanism of action of this compound, a systematic experimental approach would be required. This would involve:

-

In vitro binding assays: To identify potential protein targets or receptors.

-

Cell-based signaling assays: To determine the effect of the peptide on known signaling pathways, such as the mTOR and AMPK pathways, given the presence of leucine and alanine.

-

Gene expression profiling: To identify downstream transcriptional changes induced by the peptide.

-

In vivo studies: To assess the physiological effects of the peptide in animal models.

Until such studies are conducted and the results are published, the mechanism of action of this compound will remain an open question in the field of peptide research. Researchers, scientists, and drug development professionals interested in this specific peptide should be aware of the current lack of data and the need for foundational research to uncover its potential biological role.

References

- 1. Signaling pathways and molecular mechanisms through which branched-chain amino acids mediate translational control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. O-GlcNAc modification of leucyl-tRNA synthetase 1 integrates leucine and glucose availability to regulate mTORC1 and the metabolic fate of leucine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Discovery and Synthesis of Novel Tetrapeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapeptides, consisting of four amino acid residues linked by peptide bonds, represent a promising class of molecules in drug discovery and development. Their relatively small size allows for easier synthesis and modification compared to larger proteins, while still offering a high degree of specificity and biological activity. Recent advancements in peptide synthesis and screening technologies have accelerated the discovery of novel tetrapeptides with a wide range of therapeutic applications, including antimicrobial, anticancer, and antihypertensive activities. This guide provides an in-depth overview of the core methodologies for the discovery, synthesis, and characterization of novel tetrapeptides, tailored for researchers and professionals in the field.

Discovery of Novel Bioactive Tetrapeptides

The discovery of new tetrapeptides with therapeutic potential often begins with the screening of peptide libraries or the investigation of natural sources. High-throughput screening methods allow for the rapid evaluation of large numbers of peptides for a specific biological activity.

Synthesis of Tetrapeptides

The chemical synthesis of tetrapeptides is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS), a technique that offers high efficiency and the ability to automate the process.[1] The two primary strategies in SPPS are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry, with Fmoc being the more widely used approach today.[1][2]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a tetrapeptide on a Rink Amide resin, which will yield a C-terminally amidated peptide.

1. Resin Preparation:

-

Swell the Rink Amide resin (100-200 mesh) in dimethylformamide (DMF) for 1 hour in a reaction vessel.[3]

-

Remove the DMF and wash the resin with DMF (3x).[3]

2. Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 5-7 minutes to remove the Fmoc protecting group from the resin's linker.[3]

-

Drain the piperidine solution and repeat the treatment for another 5-7 minutes.

-

Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.[3]

3. Amino Acid Coupling:

-

In a separate vial, dissolve the first Fmoc-protected amino acid (4.5 equivalents), HCTU (or a similar coupling reagent, 4.5 equivalents), and a base such as N-methylmorpholine (NMM) or collidine (in DMF) to activate the amino acid.[3]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for at least 4 hours at room temperature.[3]

-

Drain the coupling solution and wash the resin with DMF (3x).[3]

4. Repeat for Subsequent Amino Acids:

-

Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the tetrapeptide sequence.

5. Cleavage and Deprotection:

-

After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM) (4x).[3]

-

Prepare a cleavage cocktail. A common mixture for peptides without sensitive residues is TFA/TIS/water (95:2.5:2.5).[4]

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[4]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether (2x).

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and lyophilize.

Purification and Characterization

Following synthesis, the crude peptide must be purified and its identity confirmed.

Experimental Protocol: HPLC Purification

High-Performance Liquid Chromatography (HPLC) is the standard method for purifying synthetic peptides.

1. System Preparation:

-

Prepare two mobile phases: Buffer A (e.g., 0.1% TFA in water) and Buffer B (e.g., 0.1% TFA in acetonitrile).[5][6]

-

Equilibrate the reversed-phase HPLC column (e.g., a C18 column) with the starting gradient conditions (e.g., 95% Buffer A, 5% Buffer B).[5][7]

2. Sample Preparation:

-

Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent, often the initial mobile phase composition.[6]

-

Filter the sample through a 0.2 µm or 0.45 µm filter to remove any particulate matter.[6]

3. Chromatographic Separation:

-

Inject the filtered sample onto the HPLC column.

-

Run a linear gradient of increasing Buffer B concentration to elute the peptide and impurities. A typical gradient might be from 5% to 65% Buffer B over 30-60 minutes.[8]

-

Monitor the elution profile using a UV detector, typically at 220 nm.[9]

-

Collect fractions corresponding to the major peak, which should be the desired tetrapeptide.

4. Purity Analysis:

-

Analyze the collected fractions by analytical HPLC to confirm their purity.

-

Pool the pure fractions and lyophilize to obtain the purified peptide.

Experimental Protocol: Mass Spectrometry Characterization

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

1. Sample Preparation:

-

Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent for mass spectrometry (e.g., a 50:50 mixture of acetonitrile and water with 0.1% formic acid).[10]

2. Mass Analysis:

-

Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

The resulting spectrum will show the mass-to-charge ratio (m/z) of the peptide. The molecular weight can be calculated from this value.

Biological Activities of Novel Tetrapeptides

Recent research has identified novel tetrapeptides with significant therapeutic potential. The following tables summarize quantitative data for some of these peptides.

| Tetrapeptide Sequence | Biological Activity | IC50 (µM) | Reference |

| WWNW | ACE Inhibitory | 19.98 ± 8.19 | [11] |

| WRQF | ACE Inhibitory | 22.34 ± 2.65 | [11] |

| WFRV | ACE Inhibitory | 25.87 ± 4.33 | [11] |

| YYWK | ACE Inhibitory | 36.76 ± 1.32 | [11] |

| WWDW | ACE Inhibitory | 28.45 ± 3.76 | [11] |

| WWTY | ACE Inhibitory | 33.12 ± 5.21 | [11] |

| Table 1: ACE Inhibitory Activity of Novel Tetrapeptides |

| Peptide/Peptidomimetic | Target Organism | MIC (µg/mL) | Reference |

| AP1 (Linoleic acid tagged) | Gram-positive & Gram-negative bacteria | Not specified | [12] |

| AP2 (p-terphenyl carboxylic acid tagged) | Gram-positive & Gram-negative bacteria | Not specified | [12] |

| P4 | E. coli | 1.9 ± 0.4 (IC50) | [13] |

| P4 | B. subtilis | 0.07 ± 0.01 (IC50) | [13] |

| Table 2: Antimicrobial Activity of Novel Tetrapeptides and Peptidomimetics |

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of bioactive tetrapeptides often involves elucidating their interaction with cellular signaling pathways. Additionally, visualizing the experimental workflow for their synthesis and purification can aid in protocol development and training.

Solid-Phase Peptide Synthesis (SPPS) Workflow

A generalized workflow for the solid-phase synthesis of a tetrapeptide.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

Simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway activated by a bioactive tetrapeptide.

PI3K/AKT/mTOR Signaling Pathway

Overview of the PI3K/AKT/mTOR signaling pathway, a common target for anticancer peptides.

Conclusion

The field of tetrapeptide research is rapidly evolving, driven by technological advancements in synthesis and a deeper understanding of their biological roles. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to discover, synthesize, and characterize novel tetrapeptides with therapeutic potential. As our ability to design and create these molecules with greater precision improves, tetrapeptides are poised to become an increasingly important class of drugs for treating a wide range of diseases.

References

- 1. bachem.com [bachem.com]

- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 5. hplc.eu [hplc.eu]

- 6. researchgate.net [researchgate.net]

- 7. lcms.cz [lcms.cz]

- 8. Structure-Activity Relationship Study of Novel Peptoids That Mimic the Structure of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antimicrobial activity and mode of action of novel, N-terminal tagged tetra-peptidomimetics - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. New Antimicrobial Peptide with Two CRAC Motifs: Activity against Escherichia coli and Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Therapeutic Applications of L-Seryl-L-leucyl-L-alanyl-L-alanine (Ser-Leu-Ala-Ala)

For Researchers, Scientists, and Drug Development Professionals

November 2025

Executive Summary

L-Seryl-L-leucyl-L-alanyl-L-alanine is a novel tetrapeptide with currently no documented therapeutic applications. This technical guide presents a prospective research and development framework to explore its potential. Drawing from the known biological roles of its constituent amino acids—Serine, Leucine, and Alanine—we hypothesize that this peptide may hold therapeutic promise in metabolic regulation and anti-inflammatory applications. This document outlines detailed protocols for the synthesis, purification, and characterization of Ser-Leu-Ala-Ala, a proposed workflow for preclinical evaluation, and a series of in vitro and in vivo assays to determine its bioactivity. Furthermore, we postulate potential mechanisms of action involving key cellular signaling pathways, such as mTOR and NF-κB, providing a roadmap for future investigation. All data presented herein is hypothetical and serves to illustrate the proposed experimental outcomes.

Introduction

Tetrapeptides are oligopeptides composed of four amino acids and are recognized for their diverse pharmacological activities, often exhibiting high affinity and specificity for various biological receptors.[1] The specific sequence of amino acids dictates the peptide's structure and function. The subject of this guide, this compound (Ser-Leu-Ala-Ala), is a novel compound whose therapeutic potential remains unexplored.

The rationale for investigating this peptide stems from the biological significance of its components:

-

L-Leucine: A branched-chain amino acid (BCAA) that is a key activator of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, metabolism, and protein synthesis.[2]

-

L-Alanine: A non-essential amino acid involved in the glucose-alanine cycle, playing a crucial role in energy metabolism and providing energy for muscle tissue and the central nervous system.

-

L-Serine: Plays numerous roles in metabolism, including the synthesis of proteins, nucleotides, and other amino acids, and acts as a neuromodulator.

Given these properties, we hypothesize that Ser-Leu-Ala-Ala could function as a modulator of metabolic and inflammatory pathways. This guide provides a comprehensive, albeit prospective, framework for its systematic evaluation as a potential therapeutic agent.

Synthesis and Characterization

The initial phase of development requires the chemical synthesis and rigorous characterization of the tetrapeptide to ensure purity and structural integrity.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the recommended method for producing Ser-Leu-Ala-Ala due to its efficiency and scalability.[3][4] The synthesis proceeds from the C-terminus (Alanine) to the N-terminus (Serine).

Materials:

-

Fmoc-Ala-Wang resin (pre-loaded)

-

Fmoc-protected amino acids: Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH

-

Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

-

Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF within a reaction vessel for 30 minutes.[5]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound Alanine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Alanine): Dissolve Fmoc-Ala-OH, HBTU, and DIEA in DMF. Add this activation mixture to the resin and agitate for 2 hours to couple the second Alanine. Wash the resin.

-

Amino Acid Coupling (Leucine): Repeat the deprotection and coupling steps using Fmoc-Leu-OH.

-

Amino Acid Coupling (Serine): Repeat the deprotection and coupling steps using Fmoc-Ser(tBu)-OH. The tert-butyl (tBu) group protects the serine hydroxyl side chain.

-

Final Deprotection: Remove the N-terminal Fmoc group from Serine using 20% piperidine in DMF.

-

Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Ser(tBu) side-chain protecting group.

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and lyophilize to obtain a dry powder.

Experimental Protocol: Purification and Characterization

Purification by Reversed-Phase HPLC (RP-HPLC): The crude peptide is purified using preparative RP-HPLC.[6][7]

-

System: Preparative HPLC system with a C18 column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 65% Mobile Phase B over 40 minutes.

-

Detection: UV absorbance at 220 nm.

-

Procedure: Dissolve the lyophilized crude peptide in Mobile Phase A, inject onto the column, and collect fractions corresponding to the major peak. Pool the pure fractions and lyophilize.

Characterization: The purity and identity of the final product are confirmed using analytical HPLC and mass spectrometry.[8][9]

-

Analytical HPLC: Run a sample of the purified peptide on an analytical C18 column to confirm purity (>95%).

-

Mass Spectrometry (ESI-MS): Analyze the sample to confirm the molecular weight matches the theoretical value.

Data Presentation: Physicochemical Properties

The expected properties of the synthesized this compound are summarized below.

| Property | Theoretical Value | Method |

| Molecular Formula | C₁₆H₃₀N₄O₆ | - |

| Molecular Weight | 380.44 g/mol | ESI-MS |

| Purity | >95% | Analytical RP-HPLC |

| Appearance | White lyophilized powder | Visual Inspection |

| Solubility | Soluble in water | Aqueous Buffer |

Hypothesized Therapeutic Applications

Based on the functions of its constituent amino acids, two primary therapeutic areas are proposed for investigation:

-

Metabolic Regulation: Leucine is a potent activator of mTORC1, a key regulator of metabolism.[2] A peptide containing leucine may act as a novel modulator of this pathway, potentially offering therapeutic benefits in conditions like obesity, type 2 diabetes, or age-related metabolic decline by improving mitochondrial function and glucose metabolism.[10]

-

Anti-Inflammatory Activity: Many bioactive peptides exhibit anti-inflammatory properties. The NF-κB signaling pathway is a central mediator of inflammation.[11][12] Ser-Leu-Ala-Ala could potentially interfere with this pathway, reducing the expression of pro-inflammatory cytokines and offering a therapeutic approach for inflammatory disorders.

Proposed Preclinical Development Workflow

A structured, multi-stage workflow is essential for the systematic evaluation of a novel therapeutic peptide.[13][14]

Caption: Proposed preclinical development workflow for Ser-Leu-Ala-Ala.

In Vitro Evaluation Protocols

A tiered in vitro screening approach is proposed to efficiently assess the biological activity of the peptide.

Caption: Tiered in vitro screening cascade for Ser-Leu-Ala-Ala.

Protocol: Cytotoxicity Assay (MTT)

Objective: To determine the concentration range at which the peptide is non-toxic to cells. Cell Lines: HepG2 (human liver), RAW 264.7 (murine macrophage). Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of Ser-Leu-Ala-Ala (e.g., 0.1 µM to 100 µM) for 24-48 hours.

-

Add MTT reagent and incubate for 4 hours, allowing viable cells to form formazan crystals.

-

Solubilize the crystals with DMSO and measure absorbance at 570 nm.

-

Calculate cell viability relative to an untreated control.

Protocol: mTOR Pathway Activation Assay

Objective: To assess if the peptide activates the mTOR signaling pathway. Cell Line: C2C12 myoblasts or HepG2 hepatocytes. Procedure:

-

Culture cells and serum-starve them to reduce basal mTOR activity.

-

Treat cells with various concentrations of Ser-Leu-Ala-Ala for a specified time (e.g., 30-60 minutes). A known mTOR activator (e.g., insulin) will be used as a positive control.

-

Lyse the cells and collect protein extracts.

-

Perform Western blotting using antibodies against phosphorylated S6 Kinase (p-S6K) or phosphorylated 4E-BP1, key downstream targets of mTORC1.[2]

-

Quantify band intensity to determine the level of pathway activation.

Protocol: NF-κB Reporter Assay

Objective: To determine if the peptide inhibits NF-κB activation. Cell Line: HEK293 cells stably transfected with an NF-κB-luciferase reporter construct. Procedure:

-

Seed the reporter cells in a 96-well plate.

-

Pre-treat the cells with Ser-Leu-Ala-Ala for 1 hour.

-

Stimulate the cells with an NF-κB activator like TNF-α or LPS to induce the inflammatory response.

-

After 6-8 hours, lyse the cells and measure luciferase activity, which is proportional to NF-κB transcriptional activity.

Data Presentation: Hypothetical In Vitro Results

| Assay | Cell Line | Endpoint | Hypothetical Result (EC₅₀/IC₅₀) |

| Cytotoxicity | HepG2 | Cell Viability (CC₅₀) | > 100 µM |

| mTOR Activation | C2C12 | p-S6K Levels (EC₅₀) | 5.2 µM |

| NF-κB Inhibition | HEK293-NFκB-luc | Luciferase Activity (IC₅₀) | 12.8 µM |

| TNF-α Release | RAW 264.7 | TNF-α Concentration (IC₅₀) | 15.1 µM |

Potential Mechanisms of Action

The hypothesized therapeutic effects of Ser-Leu-Ala-Ala would be mediated by its interaction with key intracellular signaling pathways.

mTOR Signaling Pathway

The mTOR pathway is a central regulator of metabolism and growth.[1][15][16] Given the presence of Leucine, Ser-Leu-Ala-Ala may activate mTORC1, leading to downstream effects like protein synthesis and metabolic reprogramming.

Caption: Hypothesized activation of the mTORC1 pathway by Ser-Leu-Ala-Ala.

NF-κB Signaling Pathway

The NF-κB pathway is critical in regulating immune and inflammatory responses.[11][17] Therapeutic peptides can often inhibit this pathway at various points, preventing the transcription of pro-inflammatory genes.

Caption: Hypothesized inhibition of the canonical NF-κB pathway.

Proposed In Vivo Studies

Following promising in vitro results, evaluation in a relevant animal model is the next critical step.

Protocol: Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the effect of Ser-Leu-Ala-Ala on metabolic parameters in an obesity model. Model: C57BL/6 mice fed a high-fat diet (HFD) for 12-16 weeks.[18] Procedure:

-

Induce obesity in mice via HFD.

-

Randomize obese mice into treatment groups: Vehicle control, Ser-Leu-Ala-Ala (e.g., 1, 5, 10 mg/kg/day), and a positive control (e.g., a GLP-1 agonist).

-

Administer treatment daily via subcutaneous injection for 4 weeks.

-

Monitor body weight, food intake, and fasting blood glucose levels weekly.

-

At the end of the study, perform a glucose tolerance test (GTT).

-

Collect blood and tissues (liver, adipose, muscle) for biomarker analysis (e.g., insulin, lipids, inflammatory cytokines) and histological examination.

Data Presentation: Hypothetical In Vivo Metabolic Data

| Parameter | Vehicle Control (HFD) | Ser-Leu-Ala-Ala (10 mg/kg) | % Change vs. Control |

| Body Weight Change | +4.5 g | +1.2 g | -73.3% |

| Fasting Blood Glucose | 180 mg/dL | 135 mg/dL | -25.0% |

| Glucose Tolerance (AUC) | 30,000 mg/dLmin | 22,000 mg/dLmin | -26.7% |

| Liver Triglycerides | 15 mg/g tissue | 8 mg/g tissue | -46.7% |

| Plasma TNF-α | 50 pg/mL | 25 pg/mL | -50.0% |

Conclusion and Future Directions

This technical guide puts forth a comprehensive, hypothesis-driven framework for the preclinical investigation of the novel tetrapeptide this compound. The proposed protocols for synthesis, characterization, and tiered biological screening are designed to systematically evaluate its potential as a therapeutic agent for metabolic and inflammatory diseases. The hypothetical data and postulated mechanisms of action provide a clear roadmap for researchers.

Should initial studies yield promising results, future work would involve lead optimization through structure-activity relationship (SAR) studies, detailed pharmacokinetic and toxicology assessments, and evaluation in additional disease models. The exploration of this novel peptide represents an exciting opportunity in the field of peptide therapeutics.

References

- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. researchgate.net [researchgate.net]

- 10. ictr.johnshopkins.edu [ictr.johnshopkins.edu]

- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Drug Discovery Workflow - What is it? [vipergen.com]

- 14. genemod.net [genemod.net]

- 15. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cusabio.com [cusabio.com]

- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 18. youtube.com [youtube.com]

An In-depth Technical Guide to L-Seryl-L-leucyl-L-alanyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tetrapeptide L-Seryl-L-leucyl-L-alanyl-L-alanine, with a focus on its chemical identifiers, synthesis, and potential biological significance. Due to the limited availability of data for this specific peptide, this guide presents established methodologies for its synthesis and characterization, alongside a discussion of the known biological activities of similar short peptides.

Chemical Identifiers and Physicochemical Properties

A specific CAS number for this compound has not been assigned in major chemical databases. This suggests that the peptide is not a commonly cataloged compound. However, its identity can be unequivocally established through its chemical structure and systematic name.

Table 1: Identifiers for this compound

| Identifier Type | Value |

| Molecular Formula | C₁₆H₃₀N₄O₆ |

| Molecular Weight | 374.43 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]pentanoyl]amino]propanoyl]amino]propanoic acid |

| Amino Acid Sequence | Ser-Leu-Ala-Ala |

| Smiles Representation | CC(C)C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O">C@HNC(=O)--INVALID-LINK--N |

The physicochemical properties of the constituent amino acids are crucial for predicting the behavior of the peptide in various biochemical assays.

Table 2: Physicochemical Properties of Constituent Amino Acids

| Amino Acid | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Isoelectric Point (pI) |

| L-Serine | Ser (S) | C₃H₇NO₃ | 105.09 | 5.68 |

| L-Leucine | Leu (L) | C₆H₁₃NO₂ | 131.17 | 5.98 |

| L-Alanine | Ala (A) | C₃H₇NO₂ | 89.09 | 6.00 |

Synthesis of this compound

The synthesis of a tetrapeptide like Ser-Leu-Ala-Ala can be achieved through two primary methods: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis. SPPS is generally preferred for its efficiency and ease of purification.

The most common strategy for SPPS is the Fmoc/tBu approach.[1][2] This method involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Fmoc/tBu Solid-Phase Peptide Synthesis

-

Resin Selection and Swelling: A suitable resin, such as a Wang or Rink Amide resin, is chosen based on the desired C-terminal functionality (carboxylic acid or amide, respectively). The resin is swelled in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF) for at least 30 minutes.[3]

-

First Amino Acid Coupling: The C-terminal amino acid (L-Alanine) with its amino group protected by Fmoc and its side chain protected if necessary, is coupled to the resin. This is typically achieved using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound alanine is removed by treating the resin with a 20% solution of piperidine in DMF.[3] This exposes the free amine for the next coupling step.

-

Sequential Amino Acid Coupling: The subsequent Fmoc-protected amino acids (Fmoc-L-Alanine, Fmoc-L-Leucine, and Fmoc-L-Serine(tBu)) are sequentially coupled to the growing peptide chain. Each coupling step is followed by a deprotection step. The coupling reaction is typically carried out using a pre-activated amino acid with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIEA).

-

Cleavage and Deprotection: Once the full-length peptide is assembled on the resin, it is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed. This is typically achieved by treating the resin with a cleavage cocktail, most commonly a mixture of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane, TIS) to prevent side reactions.

-

Purification and Characterization: The crude peptide is precipitated from the cleavage mixture, typically with cold diethyl ether, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

References

The Elusive Tetrapeptide: A Review of L-Seryl-L-leucyl-L-alanyl-L-alanine in Scientific Literature

A comprehensive review of existing scientific literature reveals a significant gap in the direct research of the tetrapeptide L-Seryl-L-leucyl-L-alanyl-L-alanine (Ser-Leu-Ala-Ala). While this specific peptide sequence is integral to a larger, well-studied protein, its biological activity, experimental protocols, and signaling pathways as an isolated molecule have not been a subject of focused investigation. This whitepaper will, therefore, summarize the available information on this peptide sequence within the context of its parent protein and explore the potential functional implications based on related research.

Contextual Significance: The N-Terminal of Macrophage Inflammatory Protein-1α (MIP-1α)

The sequence this compound is most notably found as the N-terminal sequence of Macrophage Inflammatory Protein-1α (MIP-1α), also known as Chemokine (C-C motif) ligand 3 (CCL3).[1] MIP-1α is a chemokine, a class of small cytokines, that plays a crucial role in the recruitment and activation of various immune cells, contributing to inflammatory responses.[2][3]

The N-terminal domain of chemokines is widely recognized as a critical determinant for their biological activity, including receptor binding and the initiation of intracellular signaling cascades.[4][5][6] Research on various chemokines has demonstrated that modifications or truncations of this N-terminal region can significantly alter their potency and efficacy.[6]

Inferred Function and Potential Signaling Pathways